molecular formula C19H19N3O3 B2525739 3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide CAS No. 946335-73-5

3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide

Cat. No.: B2525739
CAS No.: 946335-73-5
M. Wt: 337.379
InChI Key: OUEZPBNRRCLVGN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a pyrido[1,2-a]pyrimidin-4-one core, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds .

Scientific Research Applications

3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide has several scientific research applications:

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-18(19(24)22-12-4-3-5-16(22)20-13)21-17(23)11-8-14-6-9-15(25-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEZPBNRRCLVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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